Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 1100761-38-3
Cat. No.: VC4175079
Molecular Formula: C19H22N2O5S3
Molecular Weight: 454.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1100761-38-3 |
|---|---|
| Molecular Formula | C19H22N2O5S3 |
| Molecular Weight | 454.57 |
| IUPAC Name | methyl 2-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O5S3/c1-26-19(23)16-12-6-2-3-8-14(12)28-18(16)20-17(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,20,22) |
| Standard InChI Key | VWCDSIQIRDBDMB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Introduction
Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that combines several pharmacologically active moieties, including thiophene, pyrrolidine, and benzo[b]thiophene. This compound is of interest due to its potential therapeutic applications, which can be inferred from its structural components.
Structural Components and Their Significance
-
Thiophene Ring: Thiophene derivatives are known for their biological activities, including antibacterial and antifungal properties .
-
Pyrrolidine Moiety: Pyrrolidine derivatives have been explored for various biological activities, such as anticonvulsant and analgesic effects .
-
Benzo[b]thiophene: This moiety is part of compounds that have shown antiseizure and antinociceptive activities .
Synthesis and Characterization
The synthesis of methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps, including the formation of the pyrrolidine-2-carboxamido group and the incorporation of the thiophen-2-ylsulfonyl moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of the compound.
Potential Therapeutic Applications
Given its structural components, this compound may exhibit a range of biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume